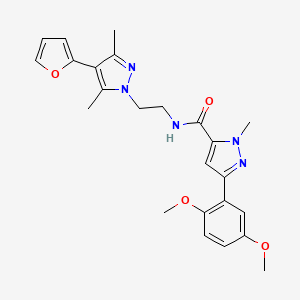
3-(2,5-dimethoxyphenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,5-dimethoxyphenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2,5-dimethoxyphenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS Number: 2097884-22-3) is a complex organic molecule that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H25N3O5, with a molecular weight of 447.5 g/mol. The structure comprises multiple functional groups, including dimethoxyphenyl and furan moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O5 |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 2097884-22-3 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole compounds have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). In one study, related pyrazole derivatives exhibited IC50 values as low as 0.39 µM against HCT116 cells, indicating potent anticancer activity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Some pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, which plays a crucial role in cell division.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death.
- Antioxidant Activity : The presence of furan and dimethoxyphenyl groups may contribute to antioxidant properties, reducing oxidative stress in cells and potentially preventing tumorigenesis.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the core structure can significantly enhance biological activity. For example:
- Presence of Electron-Withdrawing Groups : The introduction of electronegative substituents on the phenyl ring has been correlated with increased antiproliferative activity.
- Furan Ring Contribution : The furan moiety enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with biological targets .
Study 1: Antitumor Efficacy
A recent investigation assessed the antitumor efficacy of various pyrazole derivatives, including those structurally similar to our compound. The study found that certain derivatives displayed significant growth inhibition in A549 cells with IC50 values ranging from 26 µM to 49.85 µM .
Study 2: Kinase Inhibition
Another research effort focused on evaluating the kinase inhibition potential of related compounds. It was reported that specific pyrazole derivatives inhibited Aurora-A kinase with IC50 values around 0.16 µM, showcasing their potential as targeted cancer therapeutics .
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-15-23(22-7-6-12-33-22)16(2)29(26-15)11-10-25-24(30)20-14-19(27-28(20)3)18-13-17(31-4)8-9-21(18)32-5/h6-9,12-14H,10-11H2,1-5H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKBMDIXJHRESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














